molecular formula C9H10N4 B2591339 1-benzyl-1H-1,2,4-triazol-3-amine CAS No. 25637-43-8

1-benzyl-1H-1,2,4-triazol-3-amine

Cat. No.: B2591339
CAS No.: 25637-43-8
M. Wt: 174.207
InChI Key: IOILQNNNLJZCNZ-UHFFFAOYSA-N
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Description

1-benzyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-1H-1,2,4-triazol-3-amine can be synthesized through various synthetic routesThis reaction typically involves the use of benzyl azide and propargylamine as starting materials, with copper(I) salts serving as the catalyst . The reaction is carried out under mild conditions, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine to stabilize the copper(I) species .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1-benzyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1-Benzyl-1H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields including medicinal chemistry, agriculture, and biochemistry. The unique structure of the triazole ring contributes to its interaction with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical structure of this compound features a benzyl group attached to a triazole ring. This configuration is significant as it influences the compound's solubility, stability, and reactivity. The presence of the triazole moiety is crucial for its biological activity, particularly in interactions with enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various triazole derivatives found that compounds with similar structures showed effective inhibition against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 1-Benzyl-1H-1,2,4-triazol Derivatives

CompoundMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
This compound100Escherichia coli
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,3-dimethoxybenzamide25Candida albicans

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using the DPPH assay. Results indicated that this compound possesses significant free radical scavenging activity. This is attributed to its ability to donate electrons and neutralize free radicals .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively investigated. In vitro studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds related to 1-benzyl-1H-1,2,4-triazol have demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating strong inhibitory effects on tumor growth .

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundIC50 (nM)Cancer Cell Line
N-(1-benzyl-1H-1,2,3-triazol)46MCF-7
N-(benzyltriazole)30HeLa

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical biological processes.
  • Microtubule Disruption : Certain derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • Antimicrobial Study : A comprehensive evaluation of various triazoles revealed their effectiveness against resistant bacterial strains. The study utilized a systematic approach to determine MIC values across different concentrations .
  • Anticancer Research : Investigations into the structure–activity relationships (SAR) of triazole derivatives indicated that modifications to the benzyl group significantly influence anticancer activity. This research provided insights into optimizing compounds for enhanced therapeutic efficacy .

Properties

IUPAC Name

1-benzyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOILQNNNLJZCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-43-8
Record name 1-benzyl-1H-1,2,4-triazol-3-amine
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Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and benzyl bromide. The title compound was obtained as a colorless solid (Yield=14%). MS ISP (m/e): 175.3 (100) [(M+H)+].
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